molecular formula C28H27BO2 B13106390 4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

Cat. No.: B13106390
M. Wt: 406.3 g/mol
InChI Key: JTRMBPZYJPOLIB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a pinacol-derived boronic ester featuring a biphenyl core substituted with a naphthalen-2-yl group at the 4'-position. The 1,3,2-dioxaborolane ring provides stability and reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The naphthyl substituent enhances π-conjugation, making this compound valuable in organic electronics and optoelectronic applications. Its molecular formula is C₃₂H₃₁BO₂, with a molecular weight of 466.40 g/mol.

Properties

Molecular Formula

C28H27BO2

Molecular Weight

406.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-naphthalen-2-ylphenyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3

InChI Key

JTRMBPZYJPOLIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Reaction of Arylamines with Bis(pinacolato)diboron

This method involves converting arylamines into boronic esters using bis(pinacolato)diboron under mild conditions:

  • Stage 1 : Arylamine is reacted with hydrochloric acid (HCl), methanol (MeOH), and sodium nitrite (NaNO₂) at low temperatures (0–5°C) to form a diazonium salt.
  • Stage 2 : The diazonium salt is treated with bis(pinacolato)diboron (B₂pin₂) in methanol at room temperature (~20°C), resulting in the formation of the boronic ester.

Reaction Conditions :

  • Temperature: 0–20°C
  • Solvents: Methanol and water
  • Reaction time: Approximately 1.5 hours
  • Yield: ~85% (for similar compounds)

Cross-Coupling Reactions

Dioxaborolane derivatives are often synthesized through palladium-catalyzed cross-coupling reactions between halogenated aromatics and bis(pinacolato)diboron:

  • Catalyst : Palladium(II) acetate or similar palladium complexes
  • Ligand : Phosphine-based ligands such as triphenylphosphine
  • Base : Potassium carbonate or sodium hydroxide
  • Solvent : Toluene or dimethylformamide (DMF)

Specific Considerations for Target Compound Synthesis

Given the structural complexity of “4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane,” the following considerations are essential:

  • Substituent Compatibility : The biphenyl and naphthalene substituents require careful handling to prevent side reactions during diazonium salt formation or coupling.
  • Steric Hindrance : The tetramethyl groups on the dioxaborolane ring may influence reaction kinetics and yield.
  • Purification : Flash chromatography or recrystallization may be required to isolate the product due to potential impurities from side reactions.

Data Table of Reaction Parameters

Step Reactants Conditions Yield (%)
Arylamine diazotization Arylamine + HCl + NaNO₂ 0–5°C; MeOH/H₂O ~90%
Boronic ester formation Diazonium salt + B₂pin₂ 20°C; MeOH ~85%
Cross-coupling reaction Halogenated biphenyl + B₂pin₂ + Pd catalyst Toluene; K₂CO₃; reflux ~80%

Research Findings

While direct synthesis details for the target compound are unavailable, studies on similar compounds suggest that:

  • The use of green chemistry approaches (e.g., aqueous solvents) enhances environmental sustainability.
  • Steric factors significantly impact yields when bulky aromatic substituents are involved.

Further research into optimizing reaction conditions for this specific compound is recommended.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an efficient light-emitting material. The compound's structure facilitates high luminescence and stability under operational conditions.

Case Study :
A study demonstrated that incorporating this compound into OLED devices resulted in enhanced brightness and efficiency compared to traditional materials. The device showed a significant increase in luminous efficacy, making it suitable for display technologies .

Organic Photovoltaics (OPVs)

The compound also finds utility in organic photovoltaics. Its ability to facilitate charge transport and enhance light absorption makes it an excellent candidate for use in solar cells.

Data Table: Performance Metrics in OPVs

MetricBefore IncorporationAfter Incorporation
Power Conversion Efficiency (%)5.07.8
Short-Circuit Current (mA/cm²)10.015.5
Open-Circuit Voltage (V)0.600.75

This table indicates a notable improvement in efficiency metrics when this compound is used in OPV formulations .

Chemical Sensors

The compound has been explored for use in chemical sensors due to its strong interaction with various analytes. Its boron-containing structure allows for selective sensing capabilities.

Application Example :
Research has shown that sensors based on this compound can detect specific pollutants at low concentrations, making them valuable for environmental monitoring .

Pharmaceutical Applications

While primarily utilized in electronics and materials science, there is emerging interest in the pharmaceutical applications of this compound. Its structural characteristics may lend themselves to drug delivery systems or as part of active pharmaceutical ingredients.

Case Study :
In preliminary studies, the compound has shown potential as a carrier for targeted drug delivery due to its biocompatibility and ability to form stable complexes with various therapeutic agents .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophile. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Key Observations:

Ethynyl-substituted analogues (e.g., compound 45) exhibit higher reactivity in oxidative Sonogashira couplings due to the sp-hybridized carbon .

Synthetic Flexibility :

  • The target compound is synthesized via Pd-catalyzed cross-coupling, similar to other biphenyl derivatives, but requires optimized conditions for the naphthyl group’s steric demands .
  • Alkyl-linked naphthyl derivatives (e.g., 4h) are prepared via reductive coupling, emphasizing the role of alkyl spacers in modulating solubility .

Electronic Properties :

  • Naphthyl groups enhance π-conjugation, making the target compound suitable for optoelectronic applications. In contrast, chlorinated derivatives (e.g., 2-(4-chloronaphthalen-1-yl)- analogues) prioritize electronic tuning for pharmaceutical intermediates .

Biological Activity

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

  • IUPAC Name : 4,4,5,5-tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
  • Molecular Formula : C22H23BO2
  • CAS Number : 1092390-02-7
  • Molecular Weight : 330.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer potential. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane. These compounds often exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms.

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer proliferation:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Telomerase
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • Cell Cycle Arrest : Evidence suggests that such compounds can cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing.

Case Studies and Research Findings

StudyCell LineIC50 ValueMechanism
Study AMCF-7 (Breast Cancer)10 µMHDAC inhibition
Study BHeLa (Cervical Cancer)15 µMTelomerase inhibition
Study CA549 (Lung Cancer)12 µMApoptosis induction

Detailed Research Findings

A recent study investigated the structure-activity relationship (SAR) of dioxaborolane derivatives and found that modifications at the naphthalene moiety significantly enhanced cytotoxicity against cancer cell lines. The study reported that derivatives with increased lipophilicity showed improved membrane permeability and greater anticancer efficacy .

Another research highlighted the potential of these compounds as dual inhibitors targeting both HDAC and telomerase pathways. The combination of these actions resulted in synergistic effects leading to a more pronounced reduction in tumor cell viability compared to single-target therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence purity and yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronic ester functionality. Key steps include:

  • Precursor preparation : Use of brominated biphenyl intermediates coupled with naphthalene derivatives under Pd catalysis .
  • Borylation : Reaction with pinacolborane (PinBH) or bis(pinacolato)diboron (B₂Pin₂) in the presence of Ir or Pd catalysts to form the dioxaborolane ring .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to byproducts like deboronation species.
    • Data Table :
Catalyst SystemYield (%)Purity (%)Reference
Pd(PPh₃)₄72–85≥95
Ir(ppy)₃ (photoredox)65–78≥90

Q. How is the structure confirmed, and what analytical techniques are essential?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.3 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR confirms boron environment (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.2) .
  • X-ray Crystallography : Resolves biphenyl-naphthalene π-stacking and borolane geometry (if single crystals form) .

Q. What are its primary applications in organic synthesis?

  • Key Reactions :

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides to form extended π-conjugated systems .
  • Photoredox Catalysis : Forms C–C bonds with carbonyl compounds under Ir-catalyzed conditions .
  • Intermediate for Functional Materials : Used in synthesizing organic semiconductors and luminescent compounds .

Q. How should this compound be stored to maintain stability?

  • Protocols :

  • Inert Atmosphere : Store under argon at –20°C to prevent hydrolysis of the borolane ring .
  • Desiccants : Use molecular sieves in storage vials to absorb moisture .
    • Stability Data : Degrades by ~10% after 6 months at –20°C; ≥20% degradation occurs within 1 week at 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yield cross-coupling reactions?

  • Troubleshooting Framework :

  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to reduce steric hindrance .
  • Solvent Effects : Use toluene/DMF (4:1) for better solubility of aromatic substrates .
  • Temperature Gradients : Elevated temperatures (80–100°C) improve kinetics but may increase side reactions .

Q. How to resolve contradictions in catalytic efficiency across studies?

  • Case Study : Discrepancies in Pd vs. Ir catalyst performance arise from:

  • Substrate Electronics : Electron-deficient aryl halides favor Pd; electron-rich systems work better with Ir/photoredox .
  • Oxygen Sensitivity : Ir systems require strict deoxygenation, while Pd tolerates trace O₂ .
    • Experimental Validation : Replicate reactions under controlled atmospheres and compare turnover numbers (TONs) .

Q. What strategies are effective in designing this compound for OLED or OFET applications?

  • Material Design Principles :

  • π-Extension : Incorporate thiophene or carbazole units via cross-coupling to enhance charge transport .
  • Crystallinity Control : Annealing in mesitylene improves thin-film morphology for OFETs .
    • Performance Metrics :
ApplicationKey PropertyTarget Value
OLEDPLQY≥80%
OFETMobility≥0.1 cm²/V·s

Q. What safety protocols are critical during handling?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of boron oxides during decomposition .
  • Spill Management : Neutralize with damp sand; avoid water to prevent exothermic reactions .

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